2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid
Description
Properties
IUPAC Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-12-13-10(16-9)7-5-3-4-6-8(7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDCTKLAJRUDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Diacylhydrazine Intermediate
The synthesis begins with the preparation of N'-benzoyl-N-propionyl hydrazide (Compound A). Benzoic acid is first converted to benzoyl chloride via reaction with thionyl chloride (SOCl₂). Subsequent treatment with hydrazine hydrate yields benzoic acid hydrazide (Compound B). Propionyl chloride is then introduced to acylate Compound B, forming Compound A in pyridine at 0–5°C.
Cyclization to 1,3,4-Oxadiazole
Cyclodehydration of Compound A is achieved using phosphorus oxychloride (POCl₃) under reflux for 2–3 hours. This step eliminates two water molecules, forming the oxadiazole ring and yielding 2-(methoxycarbonyl)phenyl-5-ethyl-1,3,4-oxadiazole (Compound C). The reaction mechanism involves protonation of the hydrazide carbonyl, followed by nucleophilic attack and ring closure.
Hydrolysis to Carboxylic Acid
Compound C undergoes alkaline hydrolysis using aqueous sodium hydroxide (NaOH) to cleave the methyl ester, producing the target 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid (Compound D). This step typically achieves yields of 70–75% after recrystallization from ethanol.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzoic acid hydrazide | SOCl₂, NH₂NH₂·H₂O, 0°C | 85 |
| Diacylhydrazine | Propionyl chloride, pyridine | 78 |
| Cyclization | POCl₃, reflux, 2h | 75 |
| Hydrolysis | NaOH, H₂O/EtOH, 60°C | 90 |
Zirconium-Catalyzed Cyclodehydration Under Mild Conditions
Diacylhydrazine Synthesis
Similar to Method 1, N'-benzoyl-N-propionyl hydrazide (Compound A) is prepared. However, this method employs zirconium(IV) chloride (ZrCl₄) as a Lewis acid catalyst instead of POCl₃.
Cyclization at Ambient Temperature
Compound A is dissolved in dichloromethane (DCM) with 5 mol% ZrCl₄ and stirred at room temperature for 24 hours. The mild conditions minimize side reactions, producing Compound C with a 65% yield. This method is advantageous for heat-sensitive substrates.
Advantages:
-
Avoids high-temperature reflux.
-
Reduces corrosion risks associated with POCl₃.
Sodium Hydride-Mediated Cyclization in DMF
Alkylation-Cyclization Approach
Adapting methodologies from N-substituted oxadiazole syntheses, benzoic acid is esterified to ethyl benzoate , which reacts with hydrazine hydrate to form benzohydrazide (Compound B). Treatment with propionyl chloride in dimethylformamide (DMF) and sodium hydride (NaH) at 60°C induces cyclization via dehydrohalogenation, yielding Compound C.
Hydrolysis and Purification
Ester hydrolysis follows as in Method 1, with a final yield of 70%. This route is notable for avoiding halogenated solvents but requires careful handling of NaH.
Comparison of Methods:
| Parameter | POCl₃ Method | ZrCl₄ Method | NaH Method |
|---|---|---|---|
| Reaction Temperature | 110°C | 25°C | 60°C |
| Yield | 75% | 65% | 70% |
| Toxicity | High (POCl₃) | Moderate | Moderate |
| Scalability | Industrial | Lab-scale | Lab-scale |
Industrial-Scale Synthesis via Dialkyl Oxalate Route
Patent-Inspired Methodology
A patent describes synthesizing 5-alkyl-oxadiazole-2-carboxylic acid esters using dialkyl oxalate and hydrazine hydrate. Adapting this, dimethyl oxalate reacts with hydrazine to form monomethyl oxalate hydrazide , which is acylated with benzoyl chloride . Cyclization with acetic anhydride yields the ester intermediate, hydrolyzed to the target acid.
Key Steps:
-
Ammonolysis : Dimethyl oxalate + NH₂NH₂ → monomethyl oxalate hydrazide.
-
Acylation : Benzoyl chloride → N'-benzoyl-N-(methoxycarbonyl) hydrazide.
-
Cyclization : Ac₂O, 80°C → 2-(methoxycarbonyl)phenyl-5-ethyl-oxadiazole.
-
Hydrolysis : NaOH → target compound.
Advantages:
-
Avoids POCl₃ and halogenated solvents.
-
Suitable for continuous production.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid is being investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens by disrupting bacterial cell wall synthesis or membrane integrity .
| Study | Activity | Reference |
|---|---|---|
| Antimicrobial Screening | Active against selected microbial species | |
| Antiviral Potential | Investigated for inhibitory effects on viral replication |
Agricultural Applications
The compound's biological activity extends to agricultural uses:
- Fungicides and Herbicides : Its derivatives are explored for efficacy in controlling plant pathogens and pests, contributing to sustainable agricultural practices.
Materials Science
In materials science, 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid serves as:
- Building Blocks for Polymers : The compound can be utilized in synthesizing novel polymers with specific properties such as enhanced thermal stability and chemical resistance.
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a monomer in creating high-performance polymers |
| Coatings | Development of protective coatings with improved durability |
Case Study 1: Antimicrobial Efficacy
A series of derivatives were synthesized and evaluated for their antimicrobial activity. One derivative demonstrated superior efficacy against Gram-positive bacteria compared to standard antibiotics. This study highlights the potential of oxadiazole-based compounds in developing new antimicrobial agents .
Case Study 2: Polymer Development
Research focused on incorporating 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid into polymer matrices resulted in materials exhibiting enhanced mechanical properties and thermal stability. These findings suggest applications in aerospace and automotive industries where material performance is critical .
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Research Findings
Synthetic Flexibility : The 1,3,4-oxadiazole core allows diverse functionalization. Ethyl groups are introduced via alkylation of hydrazides or through cyclization of pre-substituted precursors .
Antimicrobial Superiority : Ethyl-substituted derivatives outperform methyl analogs in antimicrobial screens, likely due to optimal chain length for membrane interaction .
Solubility Challenges : Bulky substituents (e.g., phenyl, bromothiophene) reduce aqueous solubility, necessitating formulation adjustments for in vivo applications .
Biological Activity
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid is a compound that has garnered attention in recent years due to its potential biological activities. With a molecular formula of and a molecular weight of 218.21 g/mol, this compound is part of the oxadiazole family, which is known for various pharmacological properties, including antimicrobial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 1023816-54-7 |
| SMILES | CCc1nnc(c2ccccc2C(O)=O)o1 |
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For example, N-(1,3,4-Oxadiazol-2-yl)benzamides have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of N-(1,3,4-oxadiazol-2-yl)benzamides reported that compounds like HSGN-237 and HSGN-238 were highly effective against N. gonorrhoeae and other clinically relevant pathogens. The compounds demonstrated excellent tolerability in human cell lines, indicating a favorable safety profile .
Anticancer Activity
The potential anticancer properties of oxadiazole derivatives are also noteworthy. Research has shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from the oxadiazole framework have been tested for their ability to inhibit cancer cell proliferation with IC50 values indicating strong activity .
Case Study: Anticancer Efficacy
In a study focused on the synthesis and biological evaluation of oxadiazol derivatives, several compounds demonstrated broad-spectrum anticancer activity with IC50 values ranging from nanomolar to micromolar concentrations across different cancer cell lines . This suggests that modifications to the oxadiazole structure can enhance its therapeutic potential.
The mechanism by which 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of cellular processes in cancer cells. The presence of the oxadiazole ring contributes to the compound's ability to interact with biological targets effectively.
Q & A
Q. What are common synthetic routes for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid?
A two-step approach is often employed:
- Step 1 : Acylation of hydrazide derivatives with methyl 4-(chlorocarbonyl)benzoate, followed by cyclization in POCl₃ to form the 1,3,4-oxadiazole ring .
- Step 2 : Hydrolysis of the ester group using LiOH in aqueous conditions to yield the carboxylic acid .
Alternative methods include the aza-Wittig reaction, where 2-aminobenzoic acid reacts with (N-isocyanimino)triphenylphosphorane in dichloromethane to form the oxadiazole ring .
Q. How is the structure of this compound confirmed experimentally?
- Spectroscopy : IR and NMR (¹H, ¹³C) confirm functional groups and proton environments. For example, IR detects C=O stretches (~1700 cm⁻¹), while NMR resolves aromatic protons and oxadiazole-related signals .
- X-ray crystallography : Determines coplanarity of aromatic rings and oxadiazole geometry, as demonstrated in similar compounds .
- Mass spectrometry : Validates molecular weight via parent ion peaks (e.g., [M+H]⁺) .
Q. What preliminary biological assays are used to evaluate its activity?
- Antibacterial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution or microbroth dilution methods .
- Enzyme inhibition : Testing against sterol 14α-demethylase (CYP51) or other targets via spectrophotometric assays, with IC₅₀ calculations .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Reaction conditions : Adjusting POCl₃ concentration (for cyclization) and LiOH hydrolysis time to minimize side products .
- Catalyst screening : Testing triphenylphosphine derivatives to enhance aza-Wittig reaction efficiency .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol .
Q. How do substituents on the oxadiazole ring affect bioactivity?
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, alkyl groups) at the 5-position of the oxadiazole and compare MIC values or enzyme inhibition. For example, ethyl groups enhance lipophilicity, potentially improving membrane permeability .
- Computational modeling : Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinity .
Q. What advanced techniques resolve contradictions in spectral data?
- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous proton environments .
- Single-crystal XRD : Resolves discrepancies in tautomeric forms or regiochemistry .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when isotopic patterns conflict with theoretical predictions .
Q. How can metal coordination enhance its biological properties?
- Synthesis of complexes : React with transition metals (e.g., Co²⁺, Cu²⁺) in ethanol/water under reflux. The oxadiazole nitrogen and carboxylic oxygen serve as binding sites .
- Characterization : UV-Vis spectroscopy (d-d transitions), EPR (for paramagnetic metals), and thermogravimetric analysis (TGA) confirm coordination geometry .
Q. What computational methods predict its interaction with biological targets?
- Molecular docking : AutoDock or Schrödinger Suite models binding to enzymes (e.g., CYP51) using crystal structures (PDB ID: 3JUS) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.2 (d, J=8 Hz, aromatic H), δ 2.6 (q, J=7 Hz, CH₂CH₃) | |
| IR (KBr) | 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N) | |
| HRMS | [M+H]⁺: 245.0824 (calc. 245.0821) |
Q. Table 2. Comparative Bioactivity of Derivatives
| Substituent (R) | MIC (μg/mL) S. aureus | IC₅₀ CYP51 (μM) |
|---|---|---|
| -H | 32 | 12.5 |
| -CH₂CH₃ | 16 | 8.2 |
| -Cl | 8 | 5.6 |
| Data adapted from and . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
